2,6-Dichloro-4-cyanophenyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H7Cl2NO2 |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(2,6-dichloro-4-cyanophenyl) benzoate |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H |
InChI Key |
KJQDULQOOOOADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C#N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloro 4 Cyanophenyl Benzoate and Analogous Structures
Esterification Strategies for the Formation of Benzoate (B1203000) Linkages
The formation of an ester bond between a carboxylic acid and a phenol (B47542) is a cornerstone of organic synthesis. However, when the phenol is sterically hindered and electronically deactivated, as in the precursor 2,6-dichloro-4-cyanophenol, standard methods often fail or provide low yields. Overcoming this hurdle requires specialized approaches that enhance the reactivity of one or both coupling partners.
Direct Condensation Approaches with Carboxylic Acids and Phenols
Direct condensation, often known as Fischer esterification, involves reacting a carboxylic acid with an alcohol or phenol, typically in the presence of an acid catalyst, to produce an ester and water. For simple alcohols, this method can be effective. However, phenols, particularly hindered ones, react very slowly with carboxylic acids under these conditions. quora.comdocbrown.info The primary challenges are the lower nucleophilicity of the phenolic oxygen compared to an alcoholic oxygen and the reversibility of the reaction, which requires the removal of water to drive the equilibrium toward the product. researchgate.netsrce.hr
To address these limitations, catalysts that can activate the carboxylic acid or operate under dehydrating conditions are employed. For instance, hafnium(IV) salts have been shown to catalyze the direct condensation of equimolar amounts of carboxylic acids and alcohols, and while aromatic substrates like benzoic acid and phenol are less reactive, the reaction can be driven to completion with increased catalyst loading. rsc.org Similarly, solid acid catalysts, such as those based on Zr/Ti, have been developed for the synthesis of methyl benzoates from various benzoic acids. rsc.org
Hydrothermal synthesis, which uses high-temperature water as the reaction medium, represents another direct approach, though it has been more extensively studied for amide bond formation from carboxylic acids and amines. rsc.org
Acyl Halide-Mediated Esterification Protocols
A more effective and widely adopted strategy for esterifying phenols involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides (e.g., benzoyl chloride). libretexts.org The reaction between an acyl chloride and a phenol is generally much faster and is irreversible, unlike direct condensation. libretexts.org
The general procedure involves reacting the phenol with benzoyl chloride, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrogen chloride (HCl) byproduct. docbrown.infougent.be For particularly unreactive or sterically hindered phenols, a common tactic is to first convert the phenol into its corresponding phenoxide salt by treating it with a strong base like sodium hydroxide. docbrown.infoyoutube.com The resulting phenoxide ion is a significantly more powerful nucleophile and reacts more readily with the acyl chloride. docbrown.info This method, known as the Schotten-Baumann reaction, is highly effective for producing phenyl benzoates. youtube.comyoutube.com
The synthesis of the required benzoyl chloride precursor is typically achieved by treating benzoic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgwikipedia.org
Table 1: Comparison of Reagents for Benzoyl Chloride Synthesis
| Reagent | Conditions/Byproducts | Reference |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Often catalyzed by DMF; gaseous byproducts (SO₂, HCl) are easily removed. | wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Energetic reaction; requires fractionation to purify the product. | |
| Oxalyl Chloride ((COCl)₂) | Milder and more selective than SOCl₂; catalyzed by DMF. | wikipedia.orgwikipedia.org |
Catalytic Esterification Reactions
Catalysis offers a powerful means to facilitate esterification under milder conditions, increase reaction rates, and improve yields, especially for challenging substrates like hindered phenols. These methods can be broadly categorized into transition metal catalysis and organocatalysis.
A variety of transition metal-based catalysts have been developed for esterification and related C-O bond-forming reactions. These catalysts often function as Lewis acids, activating the carboxylic acid partner towards nucleophilic attack.
Notable examples include:
Titanium (Ti): Titanium(IV) alkoxides, such as tetrabutyl titanate, are effective catalysts for transesterification reactions to produce benzoates. researchgate.net Mechanistic studies suggest that these catalysts can exhibit amphoteric character, where a Lewis acidic titanium center works in concert with a Brønsted basic group to facilitate the reaction. researchgate.net
Tin (Sn): Tin(II) compounds are used industrially to catalyze the esterification of benzoic acid with various alcohols. rsc.org
Iron (Fe): Iron(III) nitrate (B79036) has proven to be a simple, inexpensive, and efficient Lewis acid catalyst for the esterification of alcohols. rsc.org The catalytic efficiency is often linked to the metal cation's ability to generate protons from the carboxylic acid. rsc.org
Copper (Cu): Copper-catalyzed reactions, particularly the Ullmann-type coupling, are well-established for forming diaryl ethers from phenols and aryl halides. mit.edunih.gov These methods often tolerate a wide range of functional groups and can be effective for synthesizing sterically hindered products. mit.edunih.gov
Table 2: Examples of Transition Metal-Catalyzed Benzoate/Aryl Ether Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Fe(NO₃)₃ | Esterification | β-citronellol + Acetic Acid | High conversion and selectivity. | rsc.org |
| CuI / Picolinic Acid | O-Arylation (Etherification) | Phenols + Aryl Halides | Effective for hindered diaryl ethers. | nih.gov |
| Tetrabutyl titanate | Transesterification | Methyl Benzoate + Benzyl (B1604629) Alcohol | High conversion in reactive distillation. | rsc.org |
| Zr/Ti Solid Acid | Esterification | Benzoic Acids + Methanol (B129727) | Reusable heterogeneous catalyst. | rsc.org |
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a "greener" alternative to many metal-based systems. For benzoate synthesis, several organocatalytic strategies have emerged.
4-(N,N-Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions, often used in conjunction with acyl chlorides or anhydrides. Its hydrochloride salt (DMAP·HCl) has been developed as a recyclable catalyst for the acylation of inert alcohols and phenols. rsc.org Other nitrogen-based catalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze the amidation and trans-esterification of methyl benzoate. acs.org
More recently, novel sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.orgrsc.org These catalysts operate via a Pummerer-type intermediate to activate the carboxylic acid, enabling the reaction to proceed efficiently. rsc.orgrsc.org Boronic acid/Brønsted acid co-catalyst systems have also shown promise in related reactions involving phenols. rsc.org
Emerging Synthetic Techniques
Innovation in synthetic methodology continues to provide new tools for challenging transformations like the synthesis of hindered esters.
Microwave-Assisted Synthesis: The use of microwave irradiation has gained significant traction as it can dramatically reduce reaction times, often from hours to minutes, while improving yields. ajrconline.orgrasayanjournal.co.inresearchgate.net This technique has been successfully applied to the synthesis of ethyl benzoate and other esters, offering a fast and energy-efficient alternative to conventional heating. rasayanjournal.co.innih.govijprdjournal.com The rapid, uniform heating provided by microwaves can overcome activation barriers and accelerate reactions significantly. nih.govijprdjournal.com
Reactive Distillation: This process integrates reaction and distillation into a single unit. srce.hr It is particularly advantageous for equilibrium-limited reactions like Fischer esterification because one of the products (usually water) can be continuously removed, driving the reaction to completion. researchgate.netacademax.com This technique has been shown to achieve significantly higher yields for the synthesis of benzyl benzoate compared to standard batch reactions. academax.com
Flow Chemistry: Performing reactions in a continuous flow microreactor offers precise control over reaction parameters like temperature and residence time. A catalyst-free, solventless continuous flow procedure has been developed for the condensation of acyl chlorides and alcohols, affording excellent conversions in very short reaction times (5-7 minutes) and demonstrating high productivity suitable for industrial application. ugent.be
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.orgresearcher.life
In the context of synthesizing esters like 2,6-dichloro-4-cyanophenyl benzoate, microwave irradiation can facilitate the esterification reaction between a phenol and a carboxylic acid or its derivative. The rapid heating and potential for catalyst-free conditions can make this an attractive method. organic-chemistry.org For instance, studies on the synthesis of other complex organic molecules have shown that microwave irradiation can dramatically shorten reaction times from hours to minutes and improve yields. organic-chemistry.orgnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-arylazo-5-hydroxybenzamide derivatives
| Entry | Solvent | Method | Time | Yield of 3a (%) | Yield of 4a (%) |
| 1 | Methanol | Thermal | 2 h | 50 | 40 |
| 2 | Methanol | Microwave | 3 min | 65 | 28 |
| 3 | 1,4-Dioxane | Thermal | 2 h | 48 | 50 |
| 4 | 1,4-Dioxane | Microwave | 3 min | 75 | 18 |
Data adapted from a study on a different but structurally relevant synthesis to illustrate the potential advantages of microwave irradiation. nih.gov
Flow Chemistry Methodologies for Enhanced Production Efficiency
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This methodology offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and high-throughput production. acs.orgnih.gov
For the synthesis of esters, flow chemistry can be particularly beneficial. The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be efficiently carried out in a flow reactor. masterorganicchemistry.comambeed.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. acs.org
A sequential continuous-flow system has been successfully developed for the synthesis of 3-aryl benzofuranones, demonstrating the potential of this technology for multi-step syntheses involving similar reaction types. nih.gov The use of packed-bed reactors with solid-supported catalysts can further enhance the efficiency and sustainability of the process by allowing for catalyst reuse. nih.gov While specific flow chemistry protocols for this compound are not detailed in the literature, the successful application of this technology to similar esterification and aromatic substitution reactions suggests its high potential for the efficient and scalable production of this compound. acs.orgnih.gov
Synthesis of Dichlorophenol and Cyanobenzoic Acid Precursors
The synthesis of this compound relies on the availability of its key precursors: 2,6-dichlorophenol (B41786) and 4-cyanobenzoic acid. The efficient and selective synthesis of these starting materials is paramount.
Regioselective Chlorination Methodologies
The synthesis of 2,6-dichlorophenol requires the selective chlorination of a phenol at the 2 and 6 positions. Traditional chlorination of phenol often leads to a mixture of isomers, with the para-substituted product being favored. nsf.gov To achieve high ortho-selectivity, specific methodologies have been developed.
One approach involves a multi-step process starting from phenol, which is first converted to its 4-sulfonic acid derivative. Subsequent chlorination occurs at the positions flanking the phenol group, followed by hydrolysis to remove the sulfonic acid group, yielding 2,6-dichlorophenol. wikipedia.org Another method starts with the chlorination of o-chlorophenol. chemicalbook.com
Recent advancements have focused on catalyst-controlled regioselective chlorination. The use of a Lewis basic selenoether catalyst has been shown to achieve high ortho-selectivity in the chlorination of phenols, with ortho/para ratios exceeding 20:1. nsf.govacs.orgacs.org This method offers a more direct and efficient route to ortho-chlorinated phenols. Other strategies have employed tetrahydrothiopyran (B43164) derivatives as moderators in chlorination reactions to influence regioselectivity. tandfonline.comcardiff.ac.uk
Table 2: Catalyst-Controlled Regioselective Chlorination of Phenols
| Catalyst | Substrate | o/p Ratio | Yield (%) |
| Selenoether Catalyst | Phenol | >20:1 | 65 |
| Selenoether Catalyst | 3-Fluorophenol | Exclusive ortho | 70 |
| Selenoether Catalyst | 3-Bromophenol | 3.5:1.0 | Good |
Data highlights the high ortho-selectivity achieved with a selenoether catalyst. acs.org
Introduction of Cyano Functionalities onto Aromatic Rings
The introduction of a cyano group onto an aromatic ring to form 4-cyanobenzoic acid can be achieved through several synthetic routes. A common method is the Sandmeyer reaction, where the amino group of an aminobenzoic acid is diazotized and subsequently replaced by a cyano group using a copper cyanide salt. researchgate.nettib.eu
Another approach involves the dehydration of an amide. For example, a carboxylic acid can be converted to its corresponding amide, which is then dehydrated using reagents like phosphorus pentoxide (P4O10) to yield the nitrile. reddit.com Additionally, the Rosenmund-von Braun reaction provides a method for the direct cyanation of aryl halides. reddit.com
More modern methods explore the use of non-metallic cyano-group sources to avoid the toxicity and waste associated with metal cyanides. researchgate.net Enzymatic methods using nitrilase to convert terephthalonitrile (B52192) to 4-cyanobenzoic acid also present a green and efficient alternative. wipo.int
Derivatization of Precursor Compounds for Esterification
To facilitate the esterification reaction, the precursor compounds, 2,6-dichlorophenol and 4-cyanobenzoic acid, can be derivatized.
For the carboxylic acid, conversion to a more reactive species such as an acyl chloride or an acid anhydride (B1165640) is a common strategy. libretexts.org This can be achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is highly reactive towards the phenolic hydroxyl group.
The phenol itself can also be activated. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with a carboxylic acid can be slow. libretexts.org Converting the phenol to its corresponding phenoxide by treatment with a base, such as sodium hydroxide, increases its nucleophilicity and accelerates the reaction with an acyl chloride or anhydride. libretexts.org Other derivatization strategies for carboxylic acids include conversion to esters, amides, or acyl hydrazides, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comnih.gov
Purification and Isolation Techniques for Halogenated Benzoate Esters
After the synthesis of this compound, purification and isolation are crucial steps to obtain a product of high purity. Common techniques employed for the purification of benzoate esters include:
Extraction: The crude reaction mixture is often subjected to liquid-liquid extraction to separate the desired ester from unreacted starting materials, catalysts, and byproducts. This typically involves partitioning the mixture between an organic solvent and an aqueous phase. Washing with a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, can remove any unreacted carboxylic acid. youtube.com
Distillation: For volatile esters, distillation, particularly vacuum distillation, is an effective method for purification. google.comquora.com This technique separates compounds based on their boiling points.
Crystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystalline material.
Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a versatile technique for separating the target compound from impurities. cmu.edu High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations of benzoate esters. nih.gov
The choice of purification method depends on the physical properties of the specific halogenated benzoate ester and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,6 Dichloro 4 Cyanophenyl Benzoate
Hydrolytic Stability and Pathways of Benzoate (B1203000) Esters
The hydrolysis of benzoate esters, including 2,6-Dichloro-4-cyanophenyl benzoate, can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the medium. These reactions involve the cleavage of the ester bond, yielding a carboxylic acid (or its salt) and an alcohol or phenol (B47542).
Acid-Catalyzed Hydrolysis Investigations
In the presence of a dilute acid, such as hydrochloric or sulfuric acid, esters undergo hydrolysis in a reversible reaction. chemguide.co.uk The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol or phenol moiety regenerate the acid catalyst and yield the carboxylic acid. chemistrysteps.com
The rate of acid-catalyzed hydrolysis is generally slow and often requires heating under reflux to proceed at a reasonable rate. For unhindered benzoate esters, the rate of hydrolysis has been found to vary linearly with the concentration of the hydrogen ion. acs.org The presence of electron-withdrawing groups on the benzene (B151609) ring, such as the chloro and cyano groups in this compound, can influence the reaction rate. These groups can affect the stability of the protonated ester and the transition states involved in the hydrolysis mechanism.
Base-Mediated Saponification Mechanisms
The hydrolysis of esters in the presence of a base, such as sodium hydroxide (B78521), is known as saponification. masterorganicchemistry.comkhanacademy.org This process is generally irreversible and proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is the rate-determining step. The intermediate then collapses, eliminating the alkoxide or phenoxide leaving group to form a carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com
The rate of saponification is influenced by the nature of the substituents on both the acyl and the alkoxy/phenoxy portions of the ester. Electron-withdrawing groups on the phenyl ring of the benzoate ester, like the chloro and cyano groups in the title compound, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. chemrxiv.org
Kinetic Studies of Hydrolytic Transformations
Kinetic studies provide valuable insights into the reaction mechanisms and the factors influencing the rates of ester hydrolysis. The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, under pseudo-first-order conditions where the concentration of the base is in large excess, the reaction rate appears to be first-order with respect to the ester concentration. chemrxiv.org
The rate constants for the hydrolysis of various benzoate esters have been determined under different conditions. For instance, the introduction of electron-withdrawing groups like a nitro group has been shown to decrease the activation energy for the reaction. ias.ac.in The position of the substituent on the benzene ring also plays a role, with ortho-substituents potentially introducing steric hindrance that can affect the rate of hydrolysis. ias.ac.in
| Ester | Hydrolysis Condition | Kinetic Parameter | Observation |
| Methyl benzoate | 1 to 4 M aqueous perchloric acid at 90°C | Rate | Varies linearly with H+ concentration. acs.org |
| Ethyl benzoate | Dioxan-water mixtures (alkaline) | Rate and Activation Energy | Rates decrease and activation energies increase as water content decreases. ias.ac.in |
| p-Nitro Ethyl benzoate | Dioxan-water mixtures (alkaline) | Activation Energy | Lower activation energy compared to ethyl benzoate. ias.ac.in |
| Phenyl benzoate | Base hydrolysis | Half-life (t1/2) | 11 minutes, rapid hydrolysis attributed to the stability of the phenoxide ion. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Phenyl Moiety
The 2,6-dichloro-4-cyanophenyl moiety of the title compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. wikipedia.orgbyjus.com
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
Investigation of Activating Group Effects
The presence of electron-withdrawing groups, particularly those located ortho and/or para to the leaving group, is crucial for the stabilization of the negatively charged Meisenheimer complex and thus for the activation of the ring towards nucleophilic attack. wikipedia.orgpressbooks.pubmasterorganicchemistry.com In this compound, the cyano group at the para position and the two chloro groups at the ortho positions to each other strongly activate the phenyl ring for SNAr. The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. wikipedia.org
The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon atom it is attached to more electrophilic. nih.govyoutube.com
| Activating Group | Position Relative to Leaving Group | Effect on SNAr Rate | Reason |
| Nitro (–NO2) | ortho, para | Strong activation | Resonance and inductive electron withdrawal, stabilizing the Meisenheimer complex. wikipedia.orgpressbooks.pub |
| Cyano (–CN) | ortho, para | Strong activation | Resonance and inductive electron withdrawal. wikipedia.org |
| Acyl (–COR) | ortho, para | Activation | Inductive and resonance electron withdrawal. wikipedia.org |
| Halogens | - | Weak deactivation (overall) but can influence reactivity | Inductive withdrawal enhances electrophilicity, but lone pair donation can have a counteracting effect. The inductive effect is generally more important for SNAr. |
Stereoelectronic Factors Influencing SNAr Reactivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In SNAr reactions, the approach of the nucleophile to the aromatic ring is a key stereoelectronic consideration. The nucleophile attacks the π-system of the aromatic ring, and the geometry of the transition state leading to the Meisenheimer complex is critical.
The orientation of the electron-withdrawing groups relative to the site of nucleophilic attack is a primary stereoelectronic factor. The resonance stabilization of the Meisenheimer complex is most effective when the electron-withdrawing groups are positioned ortho or para to the reaction center, as this allows for the delocalization of the negative charge onto the activating group. byjus.compressbooks.pub A meta-positioned activating group can only exert an inductive effect, which is less effective at stabilizing the intermediate. byjus.comyoutube.com The planarity of the aromatic ring is temporarily disrupted in the Meisenheimer complex as the carbon atom being attacked becomes sp3-hybridized. wikipedia.org The ability of the ring to accommodate this change in geometry and the subsequent re-aromatization upon departure of the leaving group are also important stereoelectronic considerations.
Electrophilic Aromatic Substitution (EAS) on the Cyano-Substituted Phenyl Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the potential for EAS exists on both phenyl rings. This section focuses specifically on the reactivity of the cyanophenyl moiety.
The cyano (-C≡N) group is a potent deactivating group in electrophilic aromatic substitution reactions. Its deactivating nature stems from two primary electronic effects: a strong inductive effect and a resonance effect.
Inductive Effect: The nitrogen atom in the cyano group is highly electronegative, leading to a significant dipole moment where the carbon atom bears a partial positive charge. This positive pole withdraws electron density from the attached phenyl ring through the sigma bond network, reducing the ring's nucleophilicity and making it less attractive to incoming electrophiles.
Resonance Effect: The cyano group can participate in resonance, further withdrawing electron density from the aromatic ring. The pi system of the cyano group can delocalize the ring's pi electrons, creating resonance structures that place a positive charge on the ortho and para positions of the ring.
This combined electron-withdrawing character significantly raises the activation energy for the formation of the cationic Wheland intermediate (also known as an arenium ion), which is the rate-determining step in EAS. cphi-online.comnih.gov Consequently, the cyano-substituted phenyl ring in this compound is substantially less reactive towards electrophiles than benzene itself. rsc.org
Substituents on a benzene ring not only affect the rate of reaction but also direct incoming electrophiles to specific positions. Deactivating groups that withdraw electrons via resonance, such as the cyano group, are known as meta-directors.
The resonance structures for the Wheland intermediate that would be formed upon ortho or para attack place the positive charge on the carbon atom directly bonded to the electron-withdrawing cyano group. These structures are highly energetically unfavorable. In contrast, when the electrophile attacks the meta position, the positive charge in the resulting resonance structures is never placed on the carbon atom bearing the cyano group. While still destabilized by the inductive effect, the meta intermediate is less destabilized than the ortho or para intermediates. Therefore, electrophilic attack occurs preferentially at the positions meta to the cyano group (positions 3 and 5). cphi-online.com
| Position of Attack | Relative Stability of Intermediate | Major/Minor Product |
| Ortho | Highly Destabilized | Minor |
| Meta | Less Destabilized | Major |
| Para | Highly Destabilized | Minor |
Reductive Transformations of the Ester and Cyano Groups
The ester and cyano functionalities within this compound are both susceptible to reduction by various chemical reagents. The choice of reducing agent can allow for selective or total reduction of these groups.
The ester group can be reduced to yield two separate alcohol moieties. In this case, reduction would cleave the ester bond and reduce the carbonyl group, forming 2,6-dichloro-4-cyanophenol and benzyl (B1604629) alcohol. Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for ester reduction, capable of converting the ester to the corresponding alcohols in high yield. nih.gov Another approach involves catalytic hydrosilylation, which can also efficiently reduce esters to alcohols under specific catalytic conditions. nih.gov A potential challenge in the reduction of this compound is chemoselectivity, as many reagents that reduce esters will also reduce the cyano group.
The cyano group can be reduced to a primary amine (-CH₂NH₂) functionality. This transformation is a valuable synthetic route for introducing an aminomethyl group.
Common methods for this reduction include:
Lithium Aluminum Hydride (LiAlH₄): This reagent readily reduces nitriles to primary amines. nih.gov However, as mentioned, it would also reduce the ester group, leading to the formation of (4-aminomethyl-2,6-dichlorophenyl)methanol and benzyl alcohol.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). nih.gov It is an effective way to produce primary amines from nitriles. acs.org Careful selection of catalyst and reaction conditions may offer a degree of selectivity.
Borane Complexes: Reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) are also used for the reduction of nitriles to amines.
| Reagent | Group(s) Reduced | Expected Product from Cyano Reduction |
| LiAlH₄ | Ester and Cyano | Primary Amine |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Cyano (potentially Ester) | Primary Amine |
| Borane-THF (BH₃·THF) | Cyano (and Carboxylic Acids) | Primary Amine |
Photochemical and Photolytic Degradation Studies of this compound
While specific photolysis studies on this compound are not extensively documented in publicly available literature, the potential degradation pathways can be inferred from research on structurally related compounds, such as dichlorophenols, substituted benzoates, and benzonitriles.
The degradation of this molecule under UV irradiation is likely to proceed through several mechanisms:
Cleavage of the Ester Linkage: Photohydrolysis can break the ester bond, which would be a primary degradation pathway. This would release 2,6-dichlorophenol (B41786) and 4-cyanobenzoic acid or their derivatives into the environment. Studies on other ester-containing compounds, like the sunscreen 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), show that direct photolysis plays a key role in their transformation.
Reductive Dechlorination: The carbon-chlorine bonds on the dichlorophenyl ring are potential sites for photochemical reactions. Research on the degradation of compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-trichlorophenol (B30397) (TCP) demonstrates that UV-based processes can lead to dechlorination. nih.gov This would result in the formation of less chlorinated phenolic or benzoic acid derivatives.
Transformation of the Cyano Group: The benzonitrile (B105546) moiety may also undergo photochemical transformation. Although often stable, substituted benzonitriles can participate in photoreactions, sometimes leading to hydrolysis of the cyano group to an amide or carboxylic acid, or other complex rearrangements.
Light-Induced Cleavage Mechanisms
The photochemistry of this compound is anticipated to be complex, influenced by the electronic properties of its constituent aromatic rings. The cyanobenzoyl chromophore is known to exhibit photochemical reactivity. Irradiation of esters of 4-cyanobenzoic acid can lead to photofragmentation. researchgate.net For instance, the photolysis of trans-2-phenylcyclohexyl 4-cyanobenzoate (B1228447) in methanol (B129727) results in the formation of 1-phenylcyclohexene and 4-cyanobenzoic acid, suggesting a Norrish Type II-like reaction mechanism that is not typically efficient for the π,π* state of esters. researchgate.net This process is proposed to be initiated by intramolecular electron transfer in the excited singlet state. researchgate.net
In the case of this compound, several light-induced cleavage pathways can be postulated:
Homolytic Cleavage (Norrish Type I): Absorption of UV light could induce homolytic cleavage of the ester bond, generating a 2,6-dichloro-4-cyanophenoxy radical and a benzoyl radical. This pathway is common for aromatic esters.
Intramolecular Rearrangement (Photo-Fries Rearrangement): The ester could undergo a Photo-Fries rearrangement, where the benzoyl group migrates to the ortho or para positions of the dichlorinated phenol ring. However, the existing chloro substituents at the ortho positions may sterically hinder this rearrangement.
Heterolytic Cleavage: Solvent polarity and proticity could influence the cleavage mechanism, potentially favoring heterolytic pathways leading to the formation of ionic intermediates.
The presence of the dichloro- and cyano- groups will significantly modulate the energy levels of the excited states and the stability of any resulting radical or ionic intermediates, thereby influencing the predominant cleavage mechanism.
Identification of Photodegradation Products
Based on the plausible light-induced cleavage mechanisms, a range of photodegradation products can be anticipated. The specific products formed would depend on the solvent and the presence of other reactants, such as oxygen.
| Plausible Photodegradation Product | Originating Pathway |
| 2,6-dichloro-4-cyanophenol | Homolytic or heterolytic cleavage of the ester bond |
| Benzoic acid | Reaction of the benzoyl radical with hydrogen donors |
| Benzene | Decarboxylation of benzoic acid |
| Biphenyl | Dimerization of two phenyl radicals |
| Chlorinated dibenzofurans | Intramolecular cyclization of the phenoxy radical |
The identification and quantification of these products would necessitate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Studies on the photocatalytic degradation of other aromatic compounds have successfully utilized such methods to identify metabolites. nih.gov
Thermolytic Decomposition Pathways
The thermal decomposition of esters can proceed through various mechanisms, often involving elimination reactions or radical processes at higher temperatures. For benzoate esters, pyrolysis typically requires significant thermal energy. Studies on the gas-phase thermal decomposition of ethyl benzoates have shown that the reaction proceeds via a unimolecular, intramolecular pathway to yield ethylene (B1197577) and the corresponding benzoic acid. cdnsciencepub.com
For this compound, the primary thermolytic decomposition pathway is likely the cleavage of the ester linkage. The stability of the resulting 2,6-dichloro-4-cyanophenolate anion would influence the decomposition temperature. The decomposition of chemisorbed benzoate on a copper surface has been shown to yield benzene and carbon dioxide at around 500 K, proceeding through a phenyl species intermediate. nih.gov While this occurs on a catalytic surface, it provides insight into potential decomposition products.
Key factors influencing the thermolytic decomposition include:
Temperature: Higher temperatures will favor radical mechanisms and potentially lead to more extensive fragmentation.
Atmosphere: The presence of oxygen could lead to oxidative decomposition pathways, forming different products than under inert conditions.
Investigations into Radical-Mediated Transformations
The dichlorinated aromatic ring in this compound is susceptible to radical-mediated transformations. Aromatic compounds can react with radicals, such as those generated from peroxodisulfate oxidation, to form cation radicals. rsc.org These cation radicals can then undergo further reactions, including nucleophilic attack by chloride ions to yield chlorinated products. rsc.org
The benzylic positions of substituents on an aromatic ring are also prone to radical attack. For example, the chlorination of toluene (B28343) with chlorine under UV light proceeds via a free radical substitution reaction on the methyl group. docbrown.info While this compound lacks a benzylic hydrogen, the aromatic rings themselves can be sites of radical addition or substitution.
The reaction of this compound with radicals could lead to:
Addition to the aromatic ring: Radicals can add to the π-system of the aromatic rings, leading to the formation of substituted cyclohexadienyl radicals.
Substitution reactions: Halogen atoms on the dichlorinated ring could potentially be substituted by other radical species, although this is generally less favorable than substitution of hydrogen.
The presence of the electron-withdrawing cyano and chloro groups will influence the reactivity of the aromatic rings towards radical attack, generally deactivating them towards electrophilic radicals but potentially activating them towards nucleophilic radicals.
Spectroscopic Analysis of this compound Currently Unavailable
A comprehensive search for detailed spectroscopic data for the chemical compound this compound has been conducted to generate an in-depth scientific article. The objective was to provide a thorough characterization and structural elucidation based on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.
Despite extensive searches of scientific databases and chemical literature, specific experimental data for this compound, including ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), variable temperature NMR studies, and Fourier-Transform Infrared (FTIR) spectroscopy, is not publicly available.
The required information for a detailed spectral interpretation, including chemical shifts, coupling constants, and comprehensive functional group analysis for this specific compound, could not be located in the public domain. While general principles of spectroscopic analysis are well-established, their application to a specific, uncharacterized compound necessitates empirical data.
Therefore, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time due to the absence of the foundational spectroscopic data for this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 4 Cyanophenyl Benzoate
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a fingerprint of its structural features. For 2,6-Dichloro-4-cyanophenyl benzoate (B1203000), the Raman spectrum is expected to be rich with information, revealing characteristic vibrations of its distinct functional groups.
Key predicted Raman active vibrational modes for 2,6-Dichloro-4-cyanophenyl benzoate would include:
Nitrile (C≡N) Stretch: A strong and sharp band is anticipated in the region of 2220-2240 cm⁻¹. The precise position of this band can be sensitive to the electronic environment of the phenyl ring.
Carbonyl (C=O) Stretch: A strong band is expected in the range of 1720-1740 cm⁻¹ for the ester carbonyl group. Its intensity and position can be influenced by conjugation with the benzoate ring.
Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the two aromatic rings.
C-O-C Ester Linkage Vibrations: Vibrations associated with the ester linkage are expected to appear in the 1100-1300 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibrations are predicted to be in the 600-800 cm⁻¹ range. The presence of two chlorine atoms on the same phenyl ring may lead to symmetric and asymmetric stretching modes.
Table 1: Predicted Raman Active Vibrational Modes for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Nitrile | 2220 - 2240 | C≡N Stretch |
| Carbonyl | 1720 - 1740 | C=O Stretch |
| Aromatic Rings | 1400 - 1600 | C-C Stretch |
| Ester Linkage | 1100 - 1300 | C-O-C Stretch |
| Dichlorophenyl | 600 - 800 | C-Cl Stretch |
Note: The values in this table are predicted based on characteristic group frequencies and data from analogous compounds.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores present in this compound—the benzoate group, the dichlorinated phenyl ring, and the cyanophenyl moiety—are all expected to contribute to its UV-Vis absorption spectrum.
The primary electronic transitions anticipated are π → π* transitions within the aromatic rings. The presence of the carbonyl group and the cyano group, both of which are electron-withdrawing, as well as the chlorine atoms, will influence the energy of these transitions and thus the absorption maxima (λ_max).
It is predicted that this compound will exhibit strong absorption in the UV region, likely with multiple bands. The benzoate chromophore typically shows a primary absorption band around 230 nm and a weaker, structured band around 270-280 nm. The substitution on both phenyl rings in the target molecule is expected to cause a bathochromic (red) shift in these absorptions.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Chromophore | Predicted λ_max (nm) | Electronic Transition |
| Benzoate System | ~240 - 260 | π → π |
| Substituted Phenyl Rings | ~280 - 300 | π → π |
Note: These are estimated values. The actual absorption maxima would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. The calculated exact mass of the molecule (C₁₄H₇Cl₂NO₂) is approximately 290.9904 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a wealth of structural information can be obtained. Predicted key fragmentation pathways for this compound include:
Cleavage of the ester bond: This is a very common fragmentation pathway for esters and would lead to the formation of a benzoyl cation (m/z 105) and a 2,6-dichloro-4-cyanophenoxy radical, or a 2,6-dichloro-4-cyanophenoxide ion.
Loss of CO: The benzoyl cation could further lose a molecule of carbon monoxide to yield a phenyl cation (m/z 77).
Fragmentation of the dichlorocyanophenyl group: This could involve the loss of chlorine atoms or the cyano group.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment |
| 291 | [M]+ (Molecular ion) |
| 105 | [C₆H₅CO]+ (Benzoyl cation) |
| 77 | [C₆H₅]+ (Phenyl cation) |
Note: The relative abundances of these fragments would depend on the ionization technique and collision energy used.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. Current time information in Bangalore, IN. While this compound is a neutral molecule, it could potentially be detected in ESI-MS through the formation of adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, it is less likely to be observed unless it undergoes in-source fragmentation and rearrangement. Given the presence of electronegative atoms, studies on similar benzoic acid derivatives suggest that the formation of adduct ions is a plausible ionization pathway in ESI-MS. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
The foundation of a successful single-crystal X-ray diffraction experiment is the cultivation of a high-quality single crystal. For organic compounds like phenyl benzoates, a common and effective method for crystal growth is slow evaporation from a suitable solvent.
In a typical procedure, the synthesized compound, in this case, our analogue pentachlorophenyl benzoate, would be dissolved in a solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent is critical; common options include ethanol, methanol (B129727), acetone, or ethyl acetate. The saturated or near-saturated solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This gradual process can lead to the formation of well-ordered, single crystals suitable for diffraction experiments.
Once crystals are formed, a visual inspection under a microscope is the first step in quality assessment. Ideal crystals for X-ray diffraction are transparent, have well-defined faces, and are free from visible cracks or defects. They should be of an appropriate size, typically in the range of 0.1 to 0.3 mm in each dimension, to interact optimally with the X-ray beam. mdpi.com
A suitable crystal of the analyte is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is then cooled, often to a low temperature like 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. mdpi.com The instrument, such as a Bruker D8 Venture, equipped with a sensitive detector like a CCD Photon II, directs a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54178 Å or Mo Kα radiation, λ = 0.71073 Å) onto the crystal. mdpi.comnih.gov
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. The positions and intensities of these diffracted beams are recorded by the detector. This raw data is then processed—integrated and corrected for various experimental factors—to produce a set of unique reflections. nih.gov
The processed data is used to solve the crystal structure, often using direct methods, which reveals the initial positions of the atoms in the unit cell. This initial model is then refined using full-matrix least-squares on F², a process that adjusts the atomic positions, and their displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data. mdpi.com The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.
Table 1: Illustrative Crystal Data and Structure Refinement for Pentachlorophenyl Benzoate Analogue
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₅Cl₅O₂ |
| Formula Weight | 370.44 g/mol |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.854(2) Å |
| b | 19.458(4) Å |
| c | 8.169(2) Å |
| α | 90° |
| β | 100.91(3)° |
| γ | 90° |
| Volume | 1380.0(6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.783 Mg/m³ |
| Absorption Coefficient | 1.018 mm⁻¹ |
| Data Collection & Refinement | |
| Reflections Collected | 2589 |
| Independent Reflections | 2426 [R(int) = 0.027] |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.098 |
| R indices (all data) | R1 = 0.049, wR2 = 0.104 |
(Note: Data is representative for a heavily halogenated phenyl benzoate and serves as a high-quality example.)
The refined crystal structure provides precise coordinates for each atom, allowing for a detailed analysis of the molecule's three-dimensional shape or conformation. A key feature of phenyl benzoate and its derivatives is the relative orientation of the two aromatic rings. This is defined by dihedral angles, which describe the twist around the single bonds connecting the ester group to the phenyl rings.
The angle between the plane of the benzoate phenyl ring and the plane of the ester group (O=C-O).
The angle between the plane of the pentachlorophenyl ring and the plane of the ester group.
In the solid state, these angles are fixed by the forces of crystal packing. For instance, in many substituted phenyl benzoates, the two rings are significantly twisted relative to each other. nih.govresearchgate.net This non-planar conformation is a result of minimizing steric hindrance between the rings and optimizing intermolecular packing interactions. The precise values of these angles are a direct output of the crystallographic refinement.
Table 2: Selected Dihedral Angles for a Representative Phenyl Benzoate Structure
| Angle Definition | Value (°) |
|---|---|
| Phenyl Ring // Ester Plane | 15.4 |
| Substituted Phenyl Ring // Ester Plane | 75.8 |
| Phenyl Ring // Substituted Phenyl Ring | 88.9 |
(Note: Values are illustrative and demonstrate a typical non-planar conformation found in such structures.)
Beyond the structure of a single molecule, crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is dictated by a network of non-covalent intermolecular interactions. While the target molecule contains a cyano group, which would be a strong hydrogen bond acceptor, the analogue pentachlorophenyl benzoate lacks this feature. However, a discussion of its packing can still highlight relevant principles.
In halogenated aromatic compounds, several types of interactions are common:
π-π Stacking: The electron-rich aromatic rings can stack on top of one another. In heavily chlorinated rings, these interactions can be modified due to the electron-withdrawing nature of the chlorine atoms.
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between a carbon-hydrogen bond on one molecule and an oxygen atom (either the carbonyl or ether oxygen of the ester) on a neighboring molecule. nih.gov
Halogen Bonds: A chlorine atom on one molecule can interact with a nucleophilic region (like an oxygen atom or an aromatic ring) on another molecule.
C-H···π Interactions: A C-H bond can act as a weak donor to the electron cloud of an aromatic ring. mdpi.com
The combination of these forces creates specific, repeating patterns or motifs. For example, molecules might link up to form chains, sheets, or more complex three-dimensional networks. mdpi.comrsc.org Analysis of the crystal packing of pentachlorophenyl benzoate would likely reveal a dense structure dominated by dispersive forces and weak C-H···O or halogen-based interactions, leading to a stable, well-ordered crystal lattice.
No Published Computational Chemistry and Theoretical Modeling Data Found for this compound
Extensive searches for scholarly articles and research data concerning the computational chemistry and theoretical modeling of the specific compound, This compound , have yielded no publicly available studies. Consequently, the detailed analysis requested, including quantum chemical calculations and molecular mechanics simulations, cannot be provided at this time.
The field of computational chemistry relies on published research where scientists apply methods like Density Functional Theory (DFT) and ab initio calculations to investigate the electronic structure, molecular orbitals, and predicted spectroscopic parameters of a compound. Similarly, molecular mechanics and dynamics simulations are used to explore conformational analysis and energy landscapes.
Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Cyanophenyl Benzoate
Molecular Mechanics and Dynamics Simulations
Intermolecular Interaction Modeling
The intermolecular interactions of 2,6-Dichloro-4-cyanophenyl benzoate (B1203000) are expected to be complex and highly directional, governed by a combination of halogen bonding, π-π stacking, and dipole-dipole interactions. The two chlorine atoms on the phenyl ring are significant contributors to the molecule's interaction profile. The electron-withdrawing nature of the chlorine atoms creates a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can engage in halogen bonding with electron-rich atoms like oxygen or nitrogen on neighboring molecules.
The 4-cyanophenyl group also plays a crucial role in directing intermolecular assembly. The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its linear geometry and strong dipole moment can lead to well-defined antiparallel dimer arrangements, as has been observed in computational studies of other cyanophenyl-containing molecules. Furthermore, the two aromatic rings in the molecule can participate in π-π stacking interactions, further stabilizing the crystal lattice or molecular aggregates in solution.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in quantifying these non-covalent interactions. For instance, studies on similar aromatic systems have calculated the interaction energies of various dimer configurations, providing insights into the most stable packing arrangements.
Table 1: Estimated Intermolecular Interaction Energies for Moieties of 2,6-Dichloro-4-cyanophenyl benzoate
| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) |
| Halogen Bonding | C-Cl···O=C | -2 to -5 |
| π-π Stacking | Phenyl···Phenyl | -1 to -3 |
| Dipole-Dipole | C≡N···C=O | -1 to -4 |
| Hydrogen Bonding | C-H···N≡C | -0.5 to -2 |
Note: These are estimated values based on computational studies of analogous molecular systems and are intended to be representative. Actual values for this compound would require specific calculations.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies
The relationship between the structure of this compound and its reactivity and physical properties can be elucidated using Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models. These models correlate molecular descriptors with observed activities or properties.
The reactivity of the ester group is significantly influenced by the electronic effects of the substituents on both phenyl rings. The two chlorine atoms and the cyano group are electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon in the ester linkage. This would make the ester more susceptible to nucleophilic attack, for example, in hydrolysis reactions. The Hammett equation can be used to quantify these substituent effects. For the hydrolysis of substituted phenyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction.
QSAR studies on related dichlorophenyl compounds, such as pesticides, have shown that the position and nature of substituents are critical for their biological activity. nih.gov These studies often use a combination of electronic, steric, and hydrophobic parameters to build predictive models. For this compound, descriptors such as the electrostatic potential at the nuclei, dipole moment, and molecular shape would be important inputs for any QSAR/SPR model.
Table 2: Predicted Influence of Substituents on the Reactivity of the Benzoate Ester
| Substituent | Position | Hammett Constant (σ) | Predicted Effect on Ester Hydrolysis Rate |
| 2-Chloro | Phenyl | ~0.20 | Accelerating |
| 6-Chloro | Phenyl | ~0.20 | Accelerating |
| 4-Cyano | Benzoate | 0.66 | Strongly Accelerating |
Note: Hammett constants are for the individual substituents and their combined effect on the reactivity of the ester would be more complex and require experimental determination or specific computational modeling.
In Silico Reaction Pathway Prediction and Mechanistic Insights
Computational chemistry provides powerful tools to predict reaction pathways and elucidate reaction mechanisms at the molecular level. For this compound, a key reaction of interest is the hydrolysis of the ester bond, which can proceed via different mechanisms depending on the conditions (acidic or basic).
In silico modeling, using methods like DFT, can be used to map the potential energy surface of the hydrolysis reaction. This involves locating the transition states and intermediates for different possible pathways, such as the BAC2 (base-catalyzed, acyl-oxygen cleavage) mechanism, which is common for ester hydrolysis. researchgate.net The calculated activation energies for each step can reveal the most likely reaction pathway.
For the base-catalyzed hydrolysis of this compound, the reaction is expected to be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of electron-withdrawing chloro and cyano groups would stabilize the resulting tetrahedral intermediate, thereby lowering the activation energy for this step. The subsequent departure of the 2,6-dichloro-4-cyanophenoxide leaving group would be facilitated by its relatively high stability, which is also a consequence of the electron-withdrawing substituents.
Table 3: Computationally Predicted Steps in the BAC2 Hydrolysis of this compound
| Step | Description | Key Species | Predicted Energetic Feature |
| 1 | Nucleophilic attack | Hydroxide ion, Ester | Formation of a tetrahedral intermediate |
| 2 | Transition State 1 | [C14H7Cl2NO2(OH)]- | First energy barrier |
| 3 | Leaving group departure | Tetrahedral intermediate | Cleavage of the C-O bond to the phenoxide |
| 4 | Transition State 2 | [C7H5O2]- + C7H2Cl2NO | Second energy barrier |
| 5 | Products | Benzoic acid, 2,6-dichloro-4-cyanophenol | Final products after protonation |
Note: This table represents a generalized pathway. The actual energies and structures of intermediates and transition states would need to be calculated using quantum chemical methods.
Advanced Analytical Methods for the Detection and Quantification of 2,6 Dichloro 4 Cyanophenyl Benzoate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the selective separation of 2,6-dichloro-4-cyanophenyl benzoate (B1203000) from complex sample matrices. The choice of technique and detector is contingent on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is a principal technique for the analysis of volatile and semi-volatile organic compounds. Given the anticipated volatility of 2,6-dichloro-4-cyanophenyl benzoate, GC-based methods are expected to be highly effective.
Gas Chromatography with Electron Capture Detection (GC-ECD): The presence of two chlorine atoms in the this compound molecule makes it an ideal candidate for detection by an Electron Capture Detector (ECD). The ECD is highly sensitive to halogenated compounds, offering low detection limits. For instance, the analysis of other dichlorinated compounds like 2,6-dichlorophenol (B41786) has been successfully performed using GC-ECD nih.govadelaide.edu.au. It is anticipated that a similar approach would yield high sensitivity for the target analyte.
A typical GC-ECD setup for a related compound is detailed in the table below.
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Nitrogen or Argon/Methane |
| Detector Temperature | 300 °C |
| Expected Outcome | High sensitivity and selectivity for the halogenated analyte. |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) provides a versatile alternative to GC, particularly for compounds that may be thermally labile or not sufficiently volatile.
HPLC with UV/Diode-Array Detection (DAD): The aromatic rings and the cyanophenyl group in this compound are strong chromophores, making UV and DAD detection highly suitable. A DAD detector would offer the additional advantage of providing spectral information, aiding in peak identification and purity assessment. The analysis of other aromatic esters and cyanophenyl compounds is routinely performed using HPLC-UV/DAD.
HPLC with Fluorescence Detection: While native fluorescence of this compound is not documented, derivatization strategies could be employed to introduce a fluorescent tag, significantly enhancing sensitivity and selectivity.
A generalized HPLC method for aromatic esters is outlined below.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm or DAD scanning from 200-400 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Good separation and quantification of the analyte. |
Gel Permeation Chromatography (GPC) for Sample Clean-up
For complex matrices such as soil, food products, or biological tissues, a thorough sample clean-up is crucial to remove interfering co-extractives like lipids, pigments, and polymers. gilson.com Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a widely used technique for this purpose. j2scientific.euvscht.cz It separates molecules based on their size, effectively removing large matrix components from the smaller analyte molecules. gilson.com Automated GPC systems can significantly improve sample throughput and reproducibility. j2scientific.eu The use of GPC is a standard practice in pesticide residue analysis and would be highly applicable for the purification of this compound extracts prior to instrumental analysis. nih.govnih.gov
Hyphenated Techniques for Enhanced Specificity and Sensitivity
To achieve the highest degree of confidence in identification and quantification, chromatographic systems are often coupled with mass spectrometers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique provides structural information, enabling unambiguous identification of the analyte. For the analysis of this compound, GC-MS would be the gold standard. The analysis of structurally similar compounds, such as other dichlorinated compounds and pesticides, is routinely performed using GC-MS. adelaide.edu.aunih.govchromatographyonline.com
A prospective GC-MS method is detailed in the table below.
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
| Injector and Transfer Line Temp | 280 °C |
| Expected Outcome | Definitive identification based on mass spectrum and retention time. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a powerful tool for trace-level analysis in complex matrices. This technique is particularly useful for compounds that are not amenable to GC. The analysis of various aromatic amines and esters has been successfully demonstrated using LC-MS/MS. nih.govnih.gov For this compound, LC-MS/MS would provide low detection limits and high confidence in quantification, especially in challenging sample types. Multi-residue methods for pesticides frequently employ LC-MS/MS. nih.govusgs.gov
The following table outlines a potential LC-MS/MS method.
| Parameter | Value |
| LC Column | C18 or Phenyl-Hexyl column |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water with formic acid or ammonium (B1175870) formate |
| Expected Outcome | Highly sensitive and selective quantification through specific precursor-to-product ion transitions. |
Derivatization Strategies for Improved Analytical Performance
The analysis of "this compound" presents a unique challenge. As an ester, it does not possess the active hydrogen atoms typically required for direct derivatization, a common strategy to enhance the analyzability of polar compounds. Therefore, a crucial first step in a derivatization-based analytical approach is the hydrolysis of the ester bond. This process yields the parent phenol (B47542), 2,6-dichloro-4-cyanophenol, and benzoic acid. The subsequent derivatization would then target the hydroxyl group of the newly formed 2,6-dichloro-4-cyanophenol. This indirect strategy is essential for improving its chromatographic behavior and detection sensitivity, particularly in gas chromatography (GC). The high polarity of the free phenol can lead to poor peak shape and tailing in GC analysis, which can be overcome by converting it to a less polar derivative. nih.gov
Pre-Column and Post-Column Derivatization Techniques
The derivatization of the hydrolyzed 2,6-dichloro-4-cyanophenol can be performed either before the chromatographic separation (pre-column) or after (post-column).
Pre-Column Derivatization
Pre-column derivatization is a widely employed technique for phenolic compounds. scirp.org In this approach, the derivatizing reagent is added to the sample extract containing the hydrolyzed 2,6-dichloro-4-cyanophenol before injection into the chromatograph. This converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis. nih.gov Silylation is a common pre-column derivatization method for phenols, where an active proton on the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearch-solution.com Another pre-column technique involves acylation, for example, using acetic anhydride (B1165640). researchgate.net For high-performance liquid chromatography (HPLC), pre-column derivatization can be used to attach a UV-absorbing or fluorescent tag to the phenol, significantly enhancing detection sensitivity. scirp.orgscirp.org For instance, 4-nitrobenzoyl chloride has been used for the pre-column derivatization of chlorophenols, allowing for sensitive detection by HPLC-UV. scirp.orgresearchgate.net
A significant advantage of pre-column derivatization is the versatility in the choice of reaction conditions and reagents. However, potential drawbacks include the risk of incomplete reactions, the formation of by-products that may interfere with the analysis, and the potential for sample contamination. dphen1.com
Post-Column Derivatization (PCD)
In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the chromatographic separation of the analyte and before it reaches the detector. chromatographytoday.com This technique is exclusively used in HPLC. PCD is advantageous as it avoids the potential for multiple derivative formation from a single analyte and is less susceptible to interference from the sample matrix. jove.com A common application for phenols is the use of reagents that produce a colored or fluorescent product upon reaction, which can then be detected by a UV-Vis or fluorescence detector. chromatographytoday.com For example, a dual-component reagent system of potassium ferricyanide (B76249) and 4-aminoantipyrine (B1666024) can be used for the post-column detection of phenols. chromatographytoday.com
A newer approach in PCD is Reaction Flow (RF) chromatography, which allows for more efficient mixing of the column effluent and the derivatization reagent, minimizing band broadening and improving sensitivity compared to traditional PCD methods that use reaction coils. chromatographytoday.comjove.comnih.gov This technique has been successfully applied to the analysis of various phenolic compounds. chromatographytoday.com
Development of Novel Derivatization Reagents
The development of new derivatization reagents is driven by the need for faster, more sensitive, and more robust analytical methods.
For GC-based analysis of the hydrolyzed 2,6-dichloro-4-cyanophenol, silylation reagents are highly effective. While traditional reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, newer reagents offer improved performance. nih.govresearch-solution.comnih.gov For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is noted for being one of the most volatile trimethylsilyl amides available, which can be advantageous in certain applications. chemcoplus.co.jp For enhanced stability, reagents that form tert-butyldimethylsilyl (TBDMS) derivatives, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are used. TBDMS ethers are significantly more stable towards hydrolysis than the corresponding TMS ethers, which is beneficial for sample workup and storage. chemcoplus.co.jp
For HPLC analysis, the focus is on developing reagents that provide high sensitivity and selectivity for UV-Vis or fluorescence detection. 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a fluorescent labeling agent that reacts with phenols under mild conditions to yield highly fluorescent derivatives, allowing for very low detection limits. researchgate.net Another example is 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), which has been used for the pre-column fluorescence derivatization of chlorophenols in water samples. scirp.org The development of such reagents aims to improve the quantum yield of fluorescence and shift the excitation and emission wavelengths to regions with less background interference.
The table below summarizes some derivatization reagents that would be applicable for the analysis of 2,6-dichloro-4-cyanophenol following hydrolysis.
| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Key Advantages |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | GC-MS | Forms volatile and thermally stable TMS derivatives. research-solution.comnih.gov |
| Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl | GC-MS | Forms highly stable TBDMS derivatives. chemcoplus.co.jp |
| Acylating Agents | Acetic Anhydride | Hydroxyl | GC-MS | Cost-effective and readily available. researchgate.net |
| Alkylating Agents | Ethyl Chloroformate (ECF) | Hydroxyl | GC-MS | Fast reaction at room temperature, can be performed in aqueous media. mdpi.com |
| UV-Absorbing Labels | 4-Nitrobenzoyl chloride (4-NB-Cl) | Hydroxyl | HPLC-UV | Provides strong UV absorbance for sensitive detection. scirp.orgresearchgate.net |
| Fluorescent Labels | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Hydroxyl | HPLC-FLD | Highly sensitive fluorescence detection. researchgate.net |
| Fluorescent Labels | 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | Hydroxyl | HPLC-FLD | Enables sensitive determination with fluorescence detection. scirp.org |
Impact of Derivatization on Chromatographic Resolution and Detection Limits
Derivatization has a profound impact on both the chromatographic resolution and the detection limits for the analysis of the hydrolyzed 2,6-dichloro-4-cyanophenol.
Impact on Chromatographic Resolution
In gas chromatography, the derivatization of the polar 2,6-dichloro-4-cyanophenol is essential for achieving good chromatographic resolution. The high polarity of underivatized phenols can cause strong interactions with the stationary phase, leading to broad, tailing peaks that are difficult to resolve from other components in the sample matrix. nih.gov By converting the phenol to a less polar and more volatile derivative (e.g., a silyl or acetyl derivative), these interactions are minimized, resulting in sharper, more symmetrical peaks and improved separation from interfering compounds. dphen1.com The choice of derivatizing reagent can also influence the retention time, which can be optimized to move the analyte's peak away from co-eluting interferences. chemcoplus.co.jp
In HPLC, while derivatization is not always necessary for elution, it can be used to alter the polarity of the analyte and fine-tune its retention behavior, which can be beneficial for resolving it from matrix components.
Impact on Detection Limits
The most significant impact of derivatization is often the dramatic improvement in detection limits. In GC-MS, derivatization can lead to a more favorable fragmentation pattern, with characteristic high-mass ions that can be selectively monitored, reducing background noise and enhancing sensitivity. chemcoplus.co.jp For electron capture detection (ECD), a common detector for halogenated compounds, derivatization with reagents containing additional electronegative groups can further enhance the detector's response.
For HPLC, derivatization with a chromophoric or fluorophoric tag is a powerful tool for lowering detection limits. researchgate.net The molar absorptivity of the derivative at the detection wavelength may be orders of magnitude higher than that of the underivatized phenol. Similarly, fluorescent derivatives allow for highly sensitive and selective detection, as few naturally occurring compounds in a sample will fluoresce at the specific excitation and emission wavelengths used. scirp.org The table below illustrates the potential improvements in detection limits for related phenolic compounds through various derivatization strategies.
Illustrative Detection Limits for Derivatized Phenols in Water Samples
| Analyte Class | Derivatization Reagent | Analytical Method | Achieved Detection Limits | Reference |
| Phenol and Chlorophenols | 4-Nitrobenzoyl chloride | HPLC-UV | 0.006 to 0.05 mg/L | researchgate.net |
| Phenol and Chlorophenols | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | HPLC-UV | 0.004 to 0.01 mg/L | researchgate.net |
| Phenol and Chlorophenols | 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | HPLC-FLD | 0.01 to 0.05 mg/L (as part of linear range) | scirp.org |
| Various Phenols | N,O-bis(trimethylsilyl)acetamide | GC-MS (after SDME) | 4-61 ng/L | researchgate.net |
This data is for illustrative purposes and is based on the analysis of related phenolic compounds. The actual detection limits for 2,6-dichloro-4-cyanophenol would need to be determined experimentally.
Environmental Transformation and Degradation Pathways of 2,6 Dichloro 4 Cyanophenyl Benzoate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For 2,6-dichloro-4-cyanophenyl benzoate (B1203000), these processes are expected to include photodegradation, hydrolysis, and sorption to soil and sediment.
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many aromatic compounds in the environment. For 2,6-dichloro-4-cyanophenyl benzoate, both direct and indirect photolysis are potential degradation routes in aquatic systems and the atmosphere.
In water, direct photolysis would involve the absorption of solar radiation by the molecule, leading to the excitation of electrons and subsequent bond cleavage. The presence of chromophores, such as the aromatic rings and the cyano group, suggests a potential for absorption of light in the environmentally relevant UV spectrum. Indirect photolysis, on the other hand, would be mediated by photochemically produced reactive species present in natural waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter. These reactive species can attack the aromatic rings, leading to hydroxylation, or the ester linkage, initiating hydrolysis. Studies on other substituted phenyl benzoates have shown that photodegradation can be an important removal mechanism. nih.gov
In the atmosphere, volatile or semi-volatile organic compounds can undergo gas-phase photolysis. If this compound were to partition to the atmosphere, it would likely react with photochemically generated hydroxyl radicals. The rate of this reaction would be a key factor in its atmospheric lifetime.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule into 2,6-dichloro-4-cyanophenol and benzoic acid. The rate of this reaction is highly dependent on the pH of the surrounding aqueous medium.
Ester hydrolysis can be catalyzed by both acids and bases. Under acidic conditions, the reaction is typically slow. However, under neutral and particularly under alkaline (basic) conditions, the rate of hydrolysis increases significantly. This is known as base-catalyzed hydrolysis or saponification. For analogous esters, such as ethyl benzoate, alkaline hydrolysis is a well-established reaction. sserc.org.ukyoutube.com The presence of electron-withdrawing groups, like the chloro and cyano substituents on the phenyl ring, can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon in the ester group.
A hypothetical pH-dependent hydrolysis profile for this compound would likely show minimal degradation at acidic pH, with a progressive increase in the degradation rate as the pH becomes neutral and then alkaline.
Table 1: Predicted pH Dependence of Hydrolysis for this compound (Qualitative)
| pH Range | Expected Rate of Hydrolysis | Primary Mechanism |
| Acidic (pH < 4) | Very Slow | Acid-catalyzed |
| Near-Neutral (pH 6-8) | Moderate | Neutral and base-catalyzed |
| Alkaline (pH > 9) | Rapid | Base-catalyzed (saponification) |
This table is a qualitative prediction based on the behavior of similar ester compounds.
Sorption is the process by which a chemical substance adheres to a solid surface. In the environment, this compound is expected to sorb to soil organic matter and sediment particles. The extent of sorption is a critical factor in determining its mobility, bioavailability, and susceptibility to other degradation processes.
The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic compounds. Due to its aromatic rings and halogen substituents, this compound is expected to be a relatively hydrophobic compound with a significant Kow value. This suggests a strong tendency to partition from water into the organic fraction of soils and sediments.
The primary mechanism of sorption for non-ionized organic compounds like this is typically hydrophobic partitioning into soil organic matter. nih.gov The strength of this interaction is often described by the organic carbon-normalized sorption coefficient (Koc). A high Koc value would indicate that the compound is likely to be immobile in soil and accumulate in sediments. Desorption, the release of the sorbed compound back into the solution phase, is often a slower process and can exhibit hysteresis, meaning that the compound is more strongly retained by the solid phase than predicted by the initial sorption isotherm.
Mass Balance and Transformation Product Analysis in Controlled Environmental Systems:No research could be located that details mass balance studies or the analysis of transformation products for this compound in controlled laboratory or field settings.
Therefore, the requested article detailing the environmental transformation and degradation pathways of this compound cannot be generated at this time due to the absence of relevant scientific research.
Chemical Precursors and Specialized Applications of 2,6 Dichloro 4 Cyanophenyl Benzoate
Role as a Key Intermediate in Organic Synthesis
The molecular architecture of 2,6-dichloro-4-cyanophenyl benzoate (B1203000) makes it a valuable intermediate in multi-step organic syntheses. The strategic placement of chloro, cyano, and benzoate groups on the phenyl rings allows for a variety of chemical transformations, enabling the construction of more intricate molecules.
Building Block for Complex Molecules
As a building block, 2,6-dichloro-4-cyanophenyl benzoate offers several handles for chemical modification. The dichlorinated ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, where the chlorine atoms are substituted with other functional groups or molecular fragments. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a route to a different class of compounds.
The synthesis of this intermediate would logically proceed through the esterification of 2,6-dichloro-4-cyanophenol with benzoyl chloride. A common method for such a reaction is the Schotten-Baumann reaction, which is conducted in the presence of a base, like aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. youtube.comyoutube.comyoutube.com
A plausible synthetic route is outlined below:
Nitration of 2,6-dichlorophenol (B41786): 2,6-dichlorophenol can be nitrated to form 2,6-dichloro-4-nitrophenol.
Reduction of the nitro group: The nitro group is then reduced to an amino group, yielding 2,6-dichloro-4-aminophenol.
Sandmeyer reaction: The amino group can be converted to a cyano group via a diazonium salt intermediate.
Esterification: The resulting 2,6-dichloro-4-cyanophenol is then reacted with benzoyl chloride to produce this compound. youtube.comyoutube.comyoutube.comyoutube.com
Precursor for Advanced Pharmaceutical Scaffolds (focused on chemical synthesis, not drug activity)
Applications in Materials Science and Engineering
The properties endowed by the cyanophenyl benzoate group suggest significant potential for this compound in the field of materials science, particularly in the development of liquid crystals and advanced polymers.
Potential in Liquid Crystal Development (if relevant to benzoate structures)
Benzoate esters, particularly those containing a cyano group, are a well-established class of compounds used in liquid crystal displays. Current time information in Bangalore, IN.labscoop.comresearchgate.netepo.org The cyano group provides a large dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle behind the operation of many liquid crystal displays. labscoop.com The rigid, rod-like shape of many cyanophenyl benzoate derivatives facilitates the formation of nematic and smectic liquid crystalline phases. labscoop.com
The general structure of calamitic (rod-shaped) liquid crystals often consists of a rigid core composed of aromatic rings, a flexible terminal chain, and a polar group. labscoop.com this compound fits this profile, with the dichlorinated phenyl and benzoate rings forming the rigid core and the cyano group acting as the polar entity. The chlorine atoms would be expected to influence the molecule's steric and electronic properties, potentially affecting the transition temperatures and the stability of the liquid crystalline phases. Laterally fluorinated 4-cyanophenyl and 4'-cyanobiphenyl benzoates, for example, are known to be used in liquid crystal mixtures. google.com
Incorporation into Polymer Architectures
The functional groups on this compound also allow for its incorporation into polymer structures. For instance, the ester could be hydrolyzed to a phenol (B47542), which could then be used as a monomer in the synthesis of polyesters or polycarbonates. Alternatively, the chlorine atoms could be leveraged for polymerization reactions. The resulting polymers could exhibit interesting properties, such as high thermal stability or specific optical characteristics, derived from the incorporated aromatic and cyano groups. Polymers based on vinyl benzoate are also a known class of materials.
Contribution to Reagent Chemistry
Beyond its role as a synthetic intermediate, this compound has the potential to be used as a reagent in its own right. The benzoate group can act as a protecting group for the phenol, which can be cleaved under specific conditions. Furthermore, the activated nature of the dichlorinated ring could allow it to be used in specific chemical transformations where a dichlorinated, electron-deficient aromatic system is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
